Vilazodone was first approved by the United States Food and Drug Administration in 2011 under the trade name Viibryd. It belongs to the structural class of indolalkylamines and is categorized as a new molecular entity. The compound’s classification is crucial as it informs its mechanism of action and therapeutic applications, particularly in mood disorders .
The synthesis of vilazodone and its metabolites, including M13, typically involves multiple steps of organic reactions. The primary synthetic route for vilazodone includes:
While specific details on M13 synthesis are less documented, it is generally understood that metabolites arise from phase I metabolic processes such as oxidation and hydrolysis mediated by cytochrome P450 enzymes .
The molecular structure of vilazodone features an indole ring system with a piperazine moiety. The chemical formula for vilazodone is C18H22N4O2S, with a molecular weight of approximately 342.46 g/mol.
For metabolite M13, while exact structural data may not be extensively characterized in public databases, it is expected to retain significant portions of the parent compound's structure with modifications that arise from metabolic processes such as hydroxylation or N-dealkylation.
The main chemical reactions involving vilazodone metabolite M13 include:
These metabolic pathways significantly influence the pharmacokinetics of vilazodone, affecting its efficacy and safety profile .
Vilazodone functions through two primary mechanisms:
The unique combination of these actions allows vilazodone to produce antidepressant effects while potentially reducing side effects commonly associated with traditional selective serotonin reuptake inhibitors .
These properties are critical for determining the drug's behavior in biological systems, influencing absorption, distribution, metabolism, and excretion profiles .
Vilazodone metabolite M13 is primarily studied within the context of major depressive disorder treatment. Its role as a metabolite suggests potential implications for understanding individual variations in drug response among patients taking vilazodone. Research into this metabolite could lead to improved therapeutic strategies or personalized medicine approaches in treating depression.
CAS No.: 31053-55-1
CAS No.: 108351-51-5
CAS No.: 27251-84-9
CAS No.: 72401-53-7
CAS No.:
CAS No.: 55064-20-5